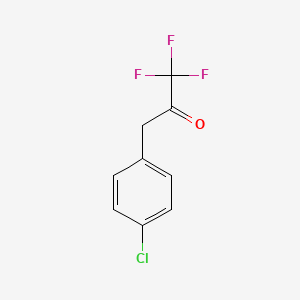

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTNTKPCXIKFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568439 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79611-55-5 | |

| Record name | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Significance of α-Aryl Trifluoromethyl Ketones

An In-Depth Technical Guide to the Synthesis of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

The incorporation of fluorine and fluorinated groups, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery and materials science. The CF₃ group's unique stereoelectronic properties—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile. Within this chemical space, α-aryl-α-trifluoromethyl ketones serve as critical building blocks for a diverse array of pharmaceuticals and agrochemicals. This compound is an exemplar of this class, acting as a key intermediate in the synthesis of more complex bioactive compounds. This guide provides a detailed exploration of its synthesis, focusing on robust methodologies, mechanistic rationale, and practical laboratory protocols for the research scientist.

Strategic Approaches to Synthesis: A Comparative Overview

The construction of the this compound framework involves the formation of a key carbon-carbon bond between the 4-chlorobenzyl moiety and a trifluoroacetyl group. Several classical and modern synthetic strategies can be employed to achieve this transformation. The choice of method often depends on factors such as starting material availability, scale, and desired purity.

| Synthetic Route | Core Reactants | Key Reagents/Catalysts | Advantages | Challenges |

| Grignard Reaction | 4-Chlorobenzyl halide, Ethyl trifluoroacetate | Magnesium (Mg), Anhydrous Ether/THF | High convergence, Readily available starting materials | Highly sensitive to moisture and protic impurities; potential for over-addition |

| Claisen Condensation | 4-Chlorophenylacetate derivative, Ethyl trifluoroacetate | Strong base (e.g., NaOEt) | Good for large-scale synthesis, cost-effective | Requires subsequent hydrolysis and decarboxylation steps; potential for side reactions |

| Friedel-Crafts Acylation | Chlorobenzene, Trifluoroacetylating agent | Lewis Acid (e.g., AlCl₃) | Direct arylation | Primarily forms the isomeric 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one; harsh conditions[1][2] |

This guide will focus primarily on the Grignard reaction, as it represents one of the most direct and versatile methods for assembling the target molecule.

Methodology 1: Grignard Reagent Addition to Ethyl Trifluoroacetate

This approach is a classic and reliable method for forming the C-C bond between the arylmethyl group and the trifluoromethyl ketone.[3] The strategy hinges on the nucleophilic attack of a pre-formed 4-chlorobenzylmagnesium halide (a Grignard reagent) on the electrophilic carbonyl carbon of ethyl trifluoroacetate.

Mechanistic Insights & Causality

The success of this synthesis is rooted in controlling the high reactivity of the Grignard reagent.

-

Formation of the Grignard Reagent: 4-Chlorobenzyl chloride (or bromide) reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The solvent is critical; its lone pair of electrons coordinates with the magnesium, stabilizing the organometallic complex. Absolute exclusion of water is paramount, as even trace amounts will protonate and quench the highly basic Grignard reagent, reducing the yield.[4]

-

Nucleophilic Acyl Substitution: The Grignard reagent is then added slowly to a solution of ethyl trifluoroacetate, ideally at a low temperature (e.g., 0 °C or below). The nucleophilic benzylic carbon attacks the electrophilic carbonyl of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the desired ketone.

-

Controlling Reactivity: A key challenge in using esters with Grignard reagents is the potential for a second addition. The initially formed ketone is also an electrophile and can be attacked by another equivalent of the Grignard reagent to form a tertiary alcohol. However, the strong electron-withdrawing effect of the CF₃ group significantly increases the electrophilicity of the ketone's carbonyl carbon, making this side reaction a considerable risk. The protocol is designed to mitigate this through:

-

Low Temperatures: Slows the rate of all reactions, allowing for better control.

-

Slow Addition: Maintaining a low concentration of the Grignard reagent relative to the ester minimizes the chance of the ketone product reacting further.

-

Inverse Addition: Adding the Grignard reagent to the ester (rather than vice-versa) ensures the ester is always in excess.

-

Visualizing the Grignard Pathway

Caption: Reaction scheme for the synthesis via Grignard reagent addition.

Detailed Experimental Protocol: Grignard Synthesis

Disclaimer: This protocol is a representative example and should be adapted and performed with all appropriate safety precautions by qualified personnel.

Materials & Reagents:

-

4-Chlorobenzyl chloride (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

Iodine (1 small crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl trifluoroacetate (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Visualization:

Caption: General laboratory workflow for the synthesis and purification.

Step-by-Step Procedure:

-

Glassware Preparation: All glassware (a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar) must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.[4]

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 eq) and a small crystal of iodine into the reaction flask under a positive pressure of inert gas.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

Prepare a solution of 4-chlorobenzyl chloride (1.0 eq) in anhydrous THF in the dropping funnel.

-

Add a small amount of the chloride solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remainder of the 4-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate dry flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF.

-

Cool this solution to 0 °C using an ice-water bath.

-

Slowly add the prepared Grignard reagent to the cooled ester solution via a cannula or dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This is a safer alternative to water or dilute acid for hydrolyzing the intermediate magnesium alkoxide and destroying any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is then purified. Vacuum distillation is suitable for larger scales, while flash column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate eluent system) is preferred for achieving high purity on a laboratory scale.

-

Characterization Data

The identity and purity of the final product, a solid or semi-solid, should be confirmed by standard spectroscopic methods.[5]

| Analysis | Expected Characteristics |

| ¹H NMR (CDCl₃) | Signals corresponding to the benzylic protons (CH₂) and the aromatic protons of the 4-chlorophenyl ring. |

| ¹⁹F NMR (CDCl₃) | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, the CF₃ carbon (as a quartet due to C-F coupling), and the carbons of the aromatic and benzylic groups. |

| IR (Infrared) | A strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically around 1750-1770 cm⁻¹, shifted to higher wavenumber by the electron-withdrawing CF₃ group. |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 222.59 g/mol , along with a characteristic M+2 peak due to the ³⁷Cl isotope.[6] |

Conclusion and Outlook

The synthesis of this compound via the Grignard pathway is a robust and effective method that provides direct access to this valuable synthetic intermediate. The key to a successful outcome lies in the meticulous control of reaction parameters, particularly the exclusion of moisture and the management of temperature to suppress side reactions. While other methods like the Claisen condensation exist, the Grignard approach offers high convergence and flexibility. As the demand for complex fluorinated molecules continues to grow, mastery of foundational reactions like this remains essential for professionals in chemical synthesis and drug development.

References

- Synthetic method for chlorfenapyr - CN104016899A. Google Patents.

-

1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone. PubChem, National Institutes of Health. Available at: [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - WO2016058896A1. Google Patents.

- Method for the preparation of 3-bromo-1,1,1-trifluoropropane - US5962754A. Google Patents.

- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - US9227900B2. Google Patents.

-

Fluoroorganic Chemistry. Ramachandran Research Group, Purdue University. Available at: [Link]

- Improved process for the preparation of chlorophenyl trifluoroethanone - WO2015111004A2. Google Patents.

-

The Catalytic Friedel-Crafts Acylation Reaction of Aromatic Compounds with Carboxylic Anhydrides Using Combined Catalyst. J-STAGE. Available at: [Link]

-

Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. Available at: [Link]

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Preparation and characterization of novel 3-(4-chlorophenyl)-1-nitrophenyl-5-substituted formazan. ResearchGate. Available at: [Link]

-

Synthesis of α‐trifluoromethylated ketones. ResearchGate. Available at: [Link]

-

The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. Aroon Chande, Course Hero. Available at: [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed Central, NIH. Available at: [Link]

-

Enantioselective organocatalytic synthesis of fluorinated molecules. ePrints Soton. Available at: [Link]

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Available at: [Link]

-

Synthesis of N-(4-chlorophenyl)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-imine 3a. ResearchGate. Available at: [Link]

- Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - EP2796439A1. Google Patents.

-

The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Patsnap Eureka. Available at: [Link]

- Process for the preparation of ethyl trifluoroacetoacetate - EP0206953B1. Google Patents.

-

Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. Available at: [Link]

-

Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. Organic Letters. Available at: [Link]

- Method for preparing alpha-trifluoromethylthio-one - CN104974065A. Google Patents.

-

Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Syntheses. Available at: [Link]

-

Trifluoroacetone. Wikipedia. Available at: [Link]

-

Chlorfenapyr. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]

-

Preparation of α‑Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. Semantic Scholar. Available at: [Link]

-

Organocatalytic Synthesis of Chiral Trifluoromethylsulfones. ChemistryViews. Available at: [Link]

-

Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PubMed Central, NIH. Available at: [Link]

-

Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry. Available at: [Link]

-

1,1,1-Trifluoropropane. PubChem, National Institutes of Health. Available at: [Link]

-

Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. PubMed Central, NIH. Available at: [Link]

Sources

- 1. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. aroonchande.com [aroonchande.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 79611-55-5 [sigmaaldrich.com]

- 6. 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | C9H6ClF3O | CID 11031469 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought after in the development of novel therapeutics and advanced materials. Within this context, 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound, also known as 3-(4-chlorophenyl)-1,1,1-trifluoroacetone, is a halogenated ketone with the chemical formula C₉H₆ClF₃O.[1][2] Its structure features a trifluoromethyl group adjacent to a carbonyl, and a p-chlorophenyl moiety, a combination that imparts a unique blend of reactivity and physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 79611-55-5 | [1][3] |

| Molecular Formula | C₉H₆ClF₃O | [1][2] |

| Molecular Weight | 222.59 g/mol | [1][2] |

| Physical Form | Solid, semi-solid, or liquid | [4] |

| Boiling Point | No experimental data available | |

| Melting Point | No experimental data available | |

| Solubility | Expected to be soluble in common organic solvents like ethers, and chlorinated solvents. | Inferred from structure |

| Purity | Commercially available up to 95% |

Computed Properties (from PubChem)[2]

| Property | Value |

| XLogP3-AA | 3.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Exact Mass | 222.0059270 |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 14 |

| Complexity | 207 |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of a Grignard reagent derived from a chlorobenzyl halide with a trifluoroacetic acid ester.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of α-trifluoromethyl ketones.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-chlorobenzyl chloride in anhydrous ether is added dropwise to initiate the reaction. The mixture is then refluxed to ensure complete formation of the Grignard reagent, 4-chlorobenzylmagnesium chloride.

-

Reaction with Trifluoroacetate: The Grignard reagent solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath. A solution of ethyl trifluoroacetate in anhydrous ether is then added dropwise with vigorous stirring.

-

Quenching and Workup: After the addition is complete, the reaction is allowed to warm slowly. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride, followed by acidification with dilute hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl group and the aromatic protons of the chlorophenyl ring, typically appearing as a set of doublets.

-

¹³C NMR: The carbon NMR will display characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, the methylene carbon, and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1750-1770 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[6]

Diagram of Expected Mass Spectrometry Fragmentation:

Caption: Plausible fragmentation pathway in mass spectrometry.

Reactivity and Synthetic Potential

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing trifluoromethyl group and the adjacent carbonyl group. This structural feature makes the carbonyl carbon highly electrophilic and the neighboring methylene protons acidic.

Key Reactions

-

Hydrate and Hemiketal Formation: Like many α-trifluoroketones, this compound is susceptible to nucleophilic attack at the carbonyl carbon by water and alcohols, leading to the formation of stable hydrates and hemiketals, respectively.[7]

-

Reactions at the α-Carbon: The acidity of the methylene protons allows for deprotonation with a suitable base, generating an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations.

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. This provides access to chiral trifluoromethylated alcohols, which are valuable building blocks in pharmaceutical synthesis.

-

Nucleophilic Aromatic Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions under specific conditions, allowing for further functionalization of the aromatic ring.

Applications in Drug Discovery and Development

The presence of both a trifluoromethyl group and a chlorophenyl moiety in this compound makes it a valuable precursor for the synthesis of biologically active molecules.[8][9]

-

Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of a variety of heterocyclic and carbocyclic compounds. The combination of the trifluoromethyl and chlorophenyl groups is found in a number of agrochemicals and pharmaceuticals.[8][9]

-

Enzyme Inhibitors: Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly proteases and esterases. The carbonyl group can mimic the transition state of substrate hydrolysis, leading to tight binding to the enzyme's active site.

-

Chalcone Synthesis: While not a direct application, the structural motifs are related to chalcones, which are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10]

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]

-

Precautionary Statements:

-

Incompatible Materials: Strong oxidizing agents, strong bases, and reactive metals.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[12]

It is imperative to consult a comprehensive and compound-specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a versatile chemical entity with significant potential in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its unique combination of a highly reactive trifluoromethyl ketone and a modifiable chlorophenyl ring provides a platform for the development of a diverse range of novel molecules. Further research into its specific biological activities and the exploration of its synthetic utility will undoubtedly continue to unveil new opportunities for this valuable compound.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Retrieved from [Link]

-

MG Chemicals. (2023, July 26). Safety Data Sheet. Retrieved from [Link]

-

EON Biotech. (n.d.). This compound – (79611-55-5). Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(4-氯苯基)-1,1,1-三氟丙烷-2-酮,95%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Bailey, N., Atanes, A., & Ashburn, B. O. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2021(1), M1184.

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

Central Glass Co., Ltd. (2017, April 6). Safety Data Sheet. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one_凯为化学试剂. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-(4-氯苯基)-1,1,1-三氟丙烷-2-酮,95%. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

-

ResearchGate. (2025, November 7). (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chlorfenapyr. PubChem. Retrieved from [Link]

- Young, C. L. (Ed.). (1985). Cumulative Index, Volumes 1-18. (Vol. 19). Pergamon Press.

-

National Center for Biotechnology Information. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][1][8][11]thiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. Retrieved from [Link]

- Bettinger, H. F., & Bettinger, H. F. (2018). Thermal dehydrochlorination in the 4-fluoroaniline–trichloroborane system: identification of reactive intermediates involved in the formation of B,B′,B′′-trichloro-N,N′,N′′-tri((4-fluoro)phenyl)borazine. Dalton Transactions, 47(45), 16147-16155.

Sources

- 1. This compound | 79611-55-5 [sigmaaldrich.com]

- 2. 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | C9H6ClF3O | CID 11031469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. One moment, please... [eontrading.uk]

- 4. This compound | 79611-55-5 [sigmaaldrich.com]

- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. nbinno.com [nbinno.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | MDPI [mdpi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. mgchemicals.com [mgchemicals.com]

An In-depth Technical Guide to 3-(4-chlorophenyl)-1,1,1-trifluoroacetone (CAS Number: 79611-55-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The trifluoromethyl group (–CF3), in particular, is a privileged moiety, renowned for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the arsenal of trifluoromethylated building blocks, α-trifluoromethyl ketones represent a class of highly versatile intermediates. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 3-(4-chlorophenyl)-1,1,1-trifluoroacetone. With its unique combination of a trifluoromethyl ketone and a 4-chlorophenyl group, this compound presents a compelling scaffold for the development of novel therapeutics and chemical probes. This document will delve into its chemical properties, synthesis, reactivity, and potential applications, offering a foundational resource for researchers in the pharmaceutical and chemical sciences.

Molecular Profile and Physicochemical Properties

3-(4-chlorophenyl)-1,1,1-trifluoroacetone, also known by its IUPAC name 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one, is a halogenated ketone with the chemical formula C₉H₆ClF₃O. The presence of both a trifluoromethyl group and a chlorine atom on the aromatic ring imparts distinct electronic properties that influence its reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 79611-55-5 | |

| Molecular Formula | C₉H₆ClF₃O | |

| Molecular Weight | 222.59 g/mol | |

| Physical Form | Solid, Semi-solid, or liquid lump | |

| Purity | ≥95% (typical) | |

| Storage Conditions | Inert atmosphere, room temperature | |

| InChI | 1S/C9H6ClF3O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| InChIKey | FKTNTKPCXIKFBJ-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of α-aryl-α-trifluoromethyl ketones like 3-(4-chlorophenyl)-1,1,1-trifluoroacetone can be approached through several established methodologies in organofluorine chemistry. While a specific, publicly available, detailed protocol for this exact molecule is not prevalent in the literature, its synthesis can be logically derived from common methods for preparing trifluoromethyl ketones.

A prevalent and effective method involves the Claisen condensation of a suitable ester with a trifluoromethyl ketone precursor. A plausible synthetic route is the condensation of an ester of 4-chlorophenylacetic acid with ethyl trifluoroacetate in the presence of a strong base such as sodium ethoxide or sodium hydride.

Conceptual Experimental Protocol: Claisen Condensation Route

Objective: To synthesize 3-(4-chlorophenyl)-1,1,1-trifluoroacetone.

Materials:

-

Methyl 4-chlorophenylacetate

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Diethyl ether (anhydrous)

-

3M Sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of sodium methoxide in anhydrous diethyl ether.

-

Addition of Reagents: A mixture of methyl 4-chlorophenylacetate and ethyl trifluoroacetate is added dropwise to the stirred solution of sodium methoxide at a controlled temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete condensation. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of 3M sulfuric acid. The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Isolation: The crude product is then purified by column chromatography on silica gel to yield 3-(4-chlorophenyl)-1,1,1-trifluoroacetone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the quenching of the strong base (sodium methoxide) by moisture.

-

Strong Base: Sodium methoxide is a sufficiently strong base to deprotonate the α-carbon of the methyl 4-chlorophenylacetate, generating the nucleophilic enolate required for the condensation reaction.

-

Acidic Work-up: The addition of sulfuric acid neutralizes the reaction mixture and protonates the resulting enolate to form the desired β-ketoester intermediate, which upon decarboxylation (which may occur in situ or upon heating) would yield the final product.

-

Extraction and Washing: The extraction with dichloromethane isolates the product from the aqueous layer. The washing steps with sodium bicarbonate and brine remove any unreacted acid and other water-soluble impurities.

Alternative Synthetic Approaches:

Other potential synthetic strategies include the reaction of a 4-chlorobenzyl Grignard reagent with a trifluoroacetylating agent, or the Friedel-Crafts acylation of chlorobenzene with a suitable trifluoroacetyl synthon, although the latter may present regioselectivity challenges.

Chemical Reactivity and Handling

The reactivity of 3-(4-chlorophenyl)-1,1,1-trifluoroacetone is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group.

Key Reactive Sites:

-

Carbonyl Carbon: Highly susceptible to nucleophilic attack. It readily forms hydrates and hemiketals. This high reactivity is a key feature for its use in the synthesis of more complex molecules.

-

Enolizable Protons: The methylene protons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.

Handling and Safety: According to the available safety data, 3-(4-chlorophenyl)-1,1,1-trifluoroacetone is classified with the following hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methylene (–CH₂–) protons, typically in the range of 3.5-4.5 ppm. The aromatic protons of the 4-chlorophenyl group will appear as two doublets in the aromatic region (around 7.0-7.5 ppm), characteristic of a para-substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The carbonyl carbon will appear as a singlet at a downfield chemical shift. The aromatic carbons will show four distinct signals.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration will be present, typically in the range of 1740-1760 cm⁻¹. The C-F stretching vibrations will also be prominent.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and fragments corresponding to the 4-chlorobenzyl cation.

Analytical Workflow for Quality Control:

A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and the spectroscopic methods mentioned above for structural confirmation would constitute a robust analytical workflow for the quality control of this compound.

Applications in Drug Discovery and Development

The true value of 3-(4-chlorophenyl)-1,1,1-trifluoroacetone lies in its potential as a versatile building block for the synthesis of biologically active molecules. The trifluoromethyl ketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor of various enzymes, particularly proteases and esterases.

Potential Therapeutic Areas:

-

Enzyme Inhibition: Trifluoromethyl ketones are known to form stable hemiacetal or hemiketal adducts with serine, cysteine, or threonine residues in the active sites of enzymes, leading to potent inhibition. This makes them attractive for developing inhibitors for a wide range of enzyme classes.

-

Anticancer Agents: The 4-chlorophenyl group is a common feature in many anticancer drugs. The combination of this moiety with a trifluoromethyl ketone could lead to the development of novel cytotoxic agents or modulators of cancer-related signaling pathways.

-

Antiviral and Antimicrobial Agents: The unique electronic properties of this compound could be exploited to design novel antiviral or antimicrobial agents that target specific viral or microbial enzymes.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the chlorophenyl and trifluoromethyl groups may facilitate blood-brain barrier penetration, making this scaffold interesting for the development of CNS-active drugs.

Role as a Synthetic Intermediate:

Beyond its potential direct biological activity, 3-(4-chlorophenyl)-1,1,1-trifluoroacetone is an excellent starting material for creating more complex molecular architectures. The reactive carbonyl group can be transformed into a variety of functional groups, and the enolizable protons allow for the introduction of substituents at the alpha position. This versatility allows for the rapid generation of libraries of compounds for high-throughput screening.

Conclusion and Future Outlook

3-(4-chlorophenyl)-1,1,1-trifluoroacetone is a chemical entity with significant, yet largely untapped, potential in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations, and its unique combination of a reactive trifluoromethyl ketone and a 4-chlorophenyl group makes it a highly attractive building block. The strong electron-withdrawing nature of the trifluoromethyl group activates the carbonyl for nucleophilic attack, a property that can be exploited for the design of potent enzyme inhibitors.

For researchers and scientists, this compound represents a valuable starting point for the exploration of new chemical space. The development of detailed and optimized synthetic protocols, along with a thorough characterization of its biological activity against a range of targets, will be crucial for unlocking its full potential. As the demand for novel and effective therapeutics continues to grow, versatile and strategically designed building blocks like 3-(4-chlorophenyl)-1,1,1-trifluoroacetone will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

-

Wikipedia. Trifluoroacetone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 1,1,1-Trifluoroacetone: A Chemical Building Block. [Link]

-

Halocarbon Life Sciences. Fluorinated Building Blocks. [Link]

- Google Patents.

- Google Patents.

-

PubMed Central. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

MDPI. Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. [Link]

-

MDPI. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. [Link]

-

INTERSURFCHEM SOLUTIONS. 1,1,1-Trifluoroacetone. [Link]

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-one, a molecule of significant interest to researchers and professionals in drug development. By leveraging established principles of organic chemistry and drawing parallels with structurally related compounds, we will explore its synthesis, analytical characterization, and potential as a valuable building block in medicinal chemistry. The presence of both a trifluoromethyl group and a chlorophenyl moiety suggests a rich pharmacological potential, making this compound a compelling subject of study.[1][2]

Molecular Structure and Physicochemical Properties

This compound is a ketone featuring a trifluoromethyl group adjacent to the carbonyl, and a benzyl group substituted with a chlorine atom at the para position. This unique combination of functional groups imparts specific physicochemical properties that are highly desirable in drug design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cellular permeability, while the chlorophenyl group can modulate lipophilicity and provide sites for further chemical modification.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₆ClF₃O | [3] |

| Molecular Weight | 222.59 g/mol | [3] |

| CAS Number | 79611-55-5 | [3] |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Purity (typical) | ≥95% | [3] |

| Storage Conditions | Inert atmosphere, room temperature | [3] |

Synthesis of this compound

Proposed Synthetic Pathway: A Step-by-Step Protocol

This protocol is a well-reasoned synthetic strategy based on analogous reactions found in the chemical literature.[4]

Step 1: Formation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 4-chlorobenzyl chloride (1 equivalent) in anhydrous THF via the dropping funnel.

-

If the reaction does not initiate spontaneously, gentle heating or the addition of a small crystal of iodine may be required.

-

Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux until all the magnesium has been consumed.

-

The resulting dark grey to brown solution of 4-chlorobenzylmagnesium chloride is then cooled to 0 °C for the next step.

Step 2: Acylation with Ethyl Trifluoroacetate

-

To the cooled Grignard reagent, slowly add a solution of ethyl trifluoroacetate (1 equivalent) in anhydrous THF via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Synthetic Workflow

Caption: Proposed synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (CH₂) protons adjacent to the carbonyl and the aromatic ring. The aromatic protons on the chlorophenyl ring will likely appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the trifluoromethyl carbon (which will appear as a quartet due to coupling with the fluorine atoms), the methylene carbon, and the carbons of the aromatic ring.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the trifluoromethyl group, likely showing a singlet at a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks will include C-H stretches from the aromatic and methylene groups, and C-F stretches from the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 222. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.[5]

Analytical Workflow

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications in Drug Development

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6] Trifluoromethylated compounds, in particular, are of high synthetic interest due to their unique properties and applicability as building blocks for new chemical entities.[2][7]

Rationale for Pharmacological Interest

-

Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group can block metabolic pathways, leading to an increased half-life of the drug molecule.

-

Lipophilicity and Bioavailability: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Binding Affinity: The electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing the binding affinity and potency of the drug.

-

Chlorine as a Versatile Handle: The chlorine atom on the phenyl ring can participate in halogen bonding and also serves as a synthetic handle for further structural modifications to optimize activity and selectivity.[1]

Potential Therapeutic Areas

Given the known biological activities of structurally similar compounds, this compound could serve as a valuable precursor for the synthesis of novel therapeutic agents in areas such as:

-

Antimicrobial Agents: Many halogenated and trifluoromethylated compounds exhibit potent antibacterial and antifungal properties.[1][8]

-

Anticancer Agents: The unique electronic properties of this scaffold may be exploited in the design of kinase inhibitors or other anticancer drugs.

-

Anti-inflammatory Drugs: The structural motifs present are found in various anti-inflammatory agents.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. Based on available data for similar compounds, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is expected to be an irritant to the skin and eyes.[3]

Conclusion

This compound represents a promising molecular scaffold for the development of new therapeutic agents. Its synthesis can be achieved through established organometallic methodologies, and its structure can be unequivocally confirmed using standard analytical techniques. The combination of a trifluoromethyl group and a chlorophenyl moiety provides a strong rationale for its exploration in drug discovery programs targeting a range of diseases. This technical guide serves as a foundational resource for researchers and scientists interested in harnessing the potential of this versatile building block.

References

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH. [Link]

-

3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | C9H8ClF3O | CID 54592855. PubChem. [Link]

-

(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI. [Link]

-

1-Propanone, 2-(4-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl). PubChem. [Link]

-

The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Improved process for the preparation of chlorophenyl trifluoroethanone.

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. EPO. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

-

1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone. PubChem. [Link]

-

Trifluoroacetone. Wikipedia. [Link]

-

5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

Sources

- 1. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. This compound | 79611-55-5 [sigmaaldrich.com]

- 4. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Characteristics of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one (CAS No. 79611-55-5). As a halogenated ketone, this compound represents a class of molecules with significant potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of both a trifluoromethyl group and a chlorophenyl moiety imparts unique electronic and steric properties that are of considerable interest in drug development. This document consolidates essential physicochemical data, spectroscopic profiles, and crystallographic information, grounded in both available supplier data and predictive analysis based on established chemical principles. Furthermore, it outlines the fundamental experimental methodologies required for empirical verification, providing a self-validating framework for researchers. This guide is intended for scientists in organic synthesis, medicinal chemistry, and materials science who require a detailed understanding of this compound's physical nature for its effective handling, characterization, and application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a trifluoromethyl ketone derivative. The presence of the electron-withdrawing trifluoromethyl group adjacent to the carbonyl is known to significantly influence the ketone's reactivity, making it more electrophilic compared to non-fluorinated analogues[1].

The compound's core structure consists of a propane-2-one backbone, substituted at the C1 position with three fluorine atoms and at the C3 position with a 4-chlorophenyl group.

2D Chemical Structure:

A summary of its primary chemical identifiers is presented in Table 1 for rapid reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 79611-55-5 | [2][3][4] |

| Molecular Formula | C₉H₆ClF₃O | [2][5] |

| Molecular Weight | 222.59 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | |

| Common Synonyms | 3-(4-chlorophenyl)-1,1,1-trifluoroacetone | [3][4] |

| InChI Key | FKTNTKPCXIKFBJ-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

The bulk physical properties of a compound dictate its appropriate storage, handling, and application conditions. For this compound, these properties are influenced by the polarity of the carbonyl and C-F bonds, the size of the chlorophenyl group, and the potential for intermolecular interactions.

Commercial suppliers describe the physical form of this compound as a solid, semi-solid, or liquid, which suggests its melting point is close to ambient room temperature.[3][4] This variability underscores the importance of empirical determination by the end-user, as minor impurities can significantly depress the melting point.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale & Comments |

| Physical Form | Solid, Semi-solid, or Liquid | The observed state is dependent on purity and ambient temperature. |

| Purity (Typical) | ≥95% | As provided by commercial suppliers.[3][4] |

| Melting Point | Not definitively reported. | Expected to be near room temperature. Precise determination is recommended. |

| Boiling Point | Not definitively reported. | A high boiling point is expected due to its molecular weight and polarity. For a structural isomer, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone, a boiling point of 216.6°C at 760 mmHg is reported, which can serve as a rough estimate.[6] |

| Solubility | Insoluble in water (predicted). | The hydrophobic chlorophenyl ring and fluorinated alkyl chain reduce aqueous solubility. |

| Soluble in common organic solvents. | Expected to be soluble in solvents like acetone, chloroform, and ethyl acetate. | |

| Storage | Inert atmosphere, room temperature. | Recommended by suppliers to prevent degradation from atmospheric moisture or oxygen.[3][4] |

Spectroscopic and Crystallographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methylene protons (-CH₂-) adjacent to the carbonyl and the aromatic ring would likely appear as a singlet around 4.0 ppm. The aromatic protons on the 4-chlorophenyl ring would present as two doublets in the 7.0-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon (~190-200 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, ~115-125 ppm), the methylene carbon, and the four unique carbons of the chlorophenyl ring.

-

¹⁹F NMR: A single sharp signal would confirm the presence of the three equivalent fluorine atoms of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[7]

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ . The adjacent electron-withdrawing CF₃ group typically shifts the carbonyl stretch to a higher frequency compared to a standard alkyl ketone.

-

C-F Stretch: Strong, intense bands are predicted in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

Aromatic C=C Stretch: Medium to weak bands will appear in the 1400-1600 cm⁻¹ range.

-

Aromatic C-H Stretch: Signals will be observed just above 3000 cm⁻¹ .

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹ , would indicate the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information on the compound's fragmentation pattern, aiding in structural confirmation.[8]

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z 222. A characteristic isotopic pattern (the M+2 peak) at m/z 224 with an intensity of approximately one-third of the M+ peak will be present, confirming the presence of a single chlorine atom.

-

Key Fragments: Common fragmentation pathways would include the loss of the CF₃ group (m/z 69) and cleavage at the alpha position to the carbonyl group, leading to fragments corresponding to the chlorobenzyl cation (m/z 125) and the trifluoroacetyl cation (m/z 97).

Table 3: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Feature | Predicted Region / Value |

| ¹H NMR | Methylene Protons (-CH₂-) | ~4.0 ppm (singlet) |

| Aromatic Protons | ~7.0-7.5 ppm (two doublets) | |

| IR | Carbonyl (C=O) Stretch | 1730-1750 cm⁻¹ (strong, sharp) |

| Carbon-Fluorine (C-F) Stretch | 1100-1300 cm⁻¹ (strong, intense) | |

| MS | Molecular Ion (M+) | m/z 222 |

| Isotope Peak (M+2) | m/z 224 (~33% intensity) | |

| Major Fragment | m/z 125 (C₇H₆Cl⁺) |

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive, three-dimensional molecular structure. While no crystal structure has been published for the title compound, data for the closely related isomer, 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-one (CAS 121194-36-3), is available and demonstrates the power of this technique.[5] This data reveals precise bond lengths, bond angles, and the spatial arrangement of the atoms, confirming its orthorhombic crystal system and Pbca space group.[5] Obtaining a crystal structure for this compound would provide invaluable, unambiguous proof of its constitution and conformation in the solid state.

Experimental Methodologies & Workflow

To ensure scientific integrity, predicted data must be confirmed through empirical measurement. The following section details a standard protocol for a fundamental physical characterization and presents a logical workflow for comprehensive analysis.

Protocol: Melting Point Determination

Rationale: The melting point is a primary indicator of a solid compound's purity. A sharp melting range (typically <1°C) indicates high purity, whereas a broad and depressed range suggests the presence of impurities. This protocol uses a standard digital melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder. The powder is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): A preliminary rapid heating run can be performed to quickly identify an approximate melting range.

-

Accurate Determination: A fresh sample is prepared. The apparatus is set to heat rapidly to a temperature approximately 10-15°C below the estimated melting point.

-

Slow Heating Ramp: The heating rate is then reduced to 1-2°C per minute. This slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate reading.

-

Observation & Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the compound's melting point.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a compound like this compound involves a tiered approach, starting with basic properties and progressing to detailed structural elucidation. This ensures that each step validates the next.

Caption: Workflow for the physical and structural characterization of a chemical compound.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. Based on supplier safety data, this compound requires careful handling.

-

GHS Pictogram: GHS07 (Exclamation mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a halogenated ketone with defined molecular characteristics but incompletely reported bulk physical properties. Its molecular weight is confirmed at 222.59 g/mol , and its structure can be reliably verified through a combination of mass spectrometry, IR, and multi-nuclear NMR spectroscopy. The compound is an irritant and should be handled with appropriate care. For researchers in synthetic and medicinal chemistry, this guide provides the foundational data and predictive profiles necessary for incorporating this versatile building block into research and development workflows, while emphasizing the critical need for empirical validation of its physical constants.

References

-

3-(4-氯苯基)-1,1,1-三氟丙烷-2-酮,95% - 中华试剂网. (n.d.). Retrieved from [Link]

-

1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone - MySkinRecipes. (n.d.). Retrieved from [Link]

-

2-Propanone, 1,1,1-trifluoro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

1-Propanone, 1-(4-chlorophenyl)- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Mass Spectrometry - Chemistry LibreTexts. (2014). Retrieved from [Link]

-

Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement. (n.d.). Retrieved from [Link]

-

Trifluoroacetone - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Trifluoroacetone - Wikipedia [en.wikipedia.org]

- 2. 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one_Bidepharm试剂 [labgogo.com]

- 3. This compound | 79611-55-5 [sigmaaldrich.com]

- 4. This compound | 79611-55-5 [sigmaaldrich.com]

- 5. 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone | C9H6ClF3O | CID 11031469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone [myskinrecipes.com]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

Friedel-Crafts Acylation for Trifluoromethyl Ketones: An In-depth Technical Guide

Introduction: The Significance of Trifluoromethyl Ketones in Modern Chemistry

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by the CF3 group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the various classes of trifluoromethylated compounds, α-trifluoromethyl ketones are of particular importance as versatile synthetic intermediates for the preparation of a wide range of pharmaceuticals and agrochemicals.[2][3]

The Friedel-Crafts acylation reaction stands as a powerful and direct method for the synthesis of aryl ketones, and its adaptation for the synthesis of trifluoromethyl ketones has been a subject of intense research.[4][5] This guide provides a comprehensive overview of the Friedel-Crafts acylation for the synthesis of trifluoromethyl ketones, delving into the mechanistic nuances, catalytic systems, practical applications, and future outlook of this pivotal transformation.

The Core Reaction: Mechanistic Insights and Challenges

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] In the context of synthesizing trifluoromethyl ketones, the reaction typically involves the treatment of an aromatic compound with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a catalyst.

The Mechanism

The generally accepted mechanism proceeds through the following key steps:

-

Generation of the Acylium Ion: The catalyst, typically a Lewis acid, activates the trifluoroacetylating agent to generate a highly electrophilic trifluoroacylium ion (CF3CO+).[6][7]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the trifluoroacylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8]

-

Deprotonation and Aromatization: A weak base, often the conjugate base of the catalyst, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the desired trifluoromethyl ketone.[6][9]

Challenges Posed by the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl group presents unique challenges in this reaction:

-

Deactivation of the Acylating Agent: The CF3 group destabilizes the adjacent acylium ion, making it a more potent electrophile but also more susceptible to decomposition.

-

Product Deactivation: The resulting trifluoromethyl ketone product is deactivated towards further electrophilic substitution, which is a significant advantage over Friedel-Crafts alkylation as it prevents polyacylation.[4][10]

-

Harsh Reaction Conditions: Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl3) are often required in stoichiometric amounts and can be harsh, leading to side reactions and difficulties in workup.[11]

Visualizing the Mechanism

Caption: The three key steps of the Friedel-Crafts acylation for trifluoromethyl ketone synthesis.

Catalytic Systems: From Classic Lewis Acids to Modern Innovations

The choice of catalyst is paramount to the success of the Friedel-Crafts acylation. While traditional Lewis acids remain relevant, a host of more efficient and environmentally benign catalysts have emerged.

Traditional Lewis Acids

Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are the archetypal catalysts for this reaction.[12] They are highly effective for a range of aromatic substrates. However, their high reactivity, moisture sensitivity, and the generation of corrosive byproducts necessitate careful handling and often lead to significant waste streams.[12][13]

Brønsted Acids

Strong Brønsted acids, particularly trifluoromethanesulfonic acid (TfOH, or triflic acid), have proven to be excellent catalysts for Friedel-Crafts acylation.[11] Triflic acid can act as both a catalyst and a solvent, and its high acidity allows for the acylation of even deactivated aromatic rings.[11][14] Furthermore, methods utilizing trifluoroacetic acid and/or trifluoroacetic anhydride as catalysts have been developed, offering the advantage of catalyst recyclability.[15]

Metal Triflates

Metal triflates, such as bismuth(III) triflate (Bi(OTf)₃) and scandium(III) triflate (Sc(OTf)₃), have gained prominence as water-stable and recyclable Lewis acid catalysts.[16][17][18] Bi(OTf)₃, in particular, has shown surprisingly high catalytic activity, even for deactivated benzenes, and can be used in catalytic amounts.[16][17][19] These catalysts offer a greener alternative to traditional Lewis acids, with easier recovery and reuse.[18][19]

Heterogeneous Catalysts

To further improve the sustainability of the process, solid-supported catalysts have been developed. These include zeolites, montmorillonite clays, and supported superacids.[20] These heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and catalyst recycling. For instance, ultrathin SnO2 nanosheets have been employed for regioselective Friedel-Crafts acylation, affording aromatic ketones in high yields under solvent-free conditions.[21]

Catalyst Comparison

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, low cost | Stoichiometric amounts often needed, moisture sensitive, corrosive, waste generation |

| Brønsted Acids | TfOH, TFAA | Strong acidity, can acylate deactivated rings, can act as a solvent | Corrosive, can be difficult to handle |

| Metal Triflates | Bi(OTf)₃, Sc(OTf)₃ | Water-stable, recyclable, high catalytic activity, can be used in catalytic amounts | Higher cost compared to traditional Lewis acids |

| Heterogeneous Catalysts | Zeolites, SnO₂ nanosheets | Easily separable, recyclable, environmentally friendly | Can have lower activity than homogeneous catalysts, potential for leaching |

Experimental Protocol: A Practical Guide

The following is a representative, generalized protocol for the Friedel-Crafts acylation of an activated aromatic compound with trifluoroacetic anhydride using bismuth(III) triflate as a catalyst. Note: This is a general guideline and should be adapted and optimized for specific substrates and scales.

Materials and Reagents

-

Aromatic substrate (e.g., anisole)

-

Trifluoroacetic anhydride (TFAA)

-

Bismuth(III) triflate (Bi(OTf)₃)

-

Anhydrous solvent (e.g., dichloromethane, DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate and the anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of bismuth(III) triflate (typically 1-10 mol%) to the stirring solution.

-

Acylating Agent Addition: Slowly add trifluoroacetic anhydride (typically 1.1-1.5 equivalents) to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure trifluoromethyl ketone.

Visualizing the Workflow

Caption: A typical experimental workflow for the synthesis of trifluoromethyl ketones via Friedel-Crafts acylation.

Scope, Limitations, and Regioselectivity

Substrate Scope

The Friedel-Crafts acylation for trifluoromethyl ketones is most effective with electron-rich aromatic and heteroaromatic compounds.[13] Substrates such as anisole, toluene, and xylenes generally give good to excellent yields.[18] The reaction can also be applied to less activated substrates, but may require more forcing conditions or more active catalytic systems.[18] Strongly deactivated aromatic rings, such as those bearing nitro or cyano groups, are generally not suitable substrates for this reaction.[6][22]

Limitations

-

Deactivated Arenes: As mentioned, strongly electron-withdrawing groups on the aromatic ring will inhibit the reaction.[22]

-

Basic Functional Groups: Aromatic compounds containing basic functional groups, such as amines, can react with the Lewis acid catalyst, rendering it inactive.[4] Protection of these functional groups is often necessary.

-

Steric Hindrance: Sterically hindered aromatic compounds may react sluggishly or not at all.

Regioselectivity

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents already present on the aromatic ring.[8]

-

Activating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho, para-directing.[8][21] The para product is often favored due to reduced steric hindrance.

-

Deactivating Groups: Halogens are deactivating but ortho, para-directing.[8]

-

Controlling Regioselectivity: In some cases, the choice of catalyst and reaction conditions can influence the regioselectivity. For instance, the regioselectivity of the Friedel–Crafts acylation of certain nitrogen heterocycles can be controlled by changing the NH protective groups.[23]

Future Directions and Outlook

The field of Friedel-Crafts acylation for the synthesis of trifluoromethyl ketones continues to evolve, with a strong emphasis on the development of more sustainable and efficient methodologies. Key areas of future research include:

-

Development of Novel Catalysts: The design of new, highly active, and recyclable catalysts, including non-metal and photocatalytic systems, is a major focus.

-

Flow Chemistry: The application of continuous flow technology can offer improved safety, scalability, and control over reaction parameters.

-

Broader Substrate Scope: Efforts are ongoing to expand the substrate scope to include more challenging and deactivated aromatic systems.

-

Asymmetric Synthesis: The development of enantioselective Friedel-Crafts acylations to produce chiral trifluoromethyl ketones is a highly desirable goal.[1]

Conclusion